1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate
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Overview
Description
1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate is a chemical compound with the linear formula C13H20O4. It belongs to the class of bicyclo[2.1.1]hexanes, which are increasingly being incorporated into newly developed bio-active compounds
Preparation Methods
The synthesis of 1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate involves several steps. One common method includes a [2 + 2] cycloaddition reaction achieved through photochemistry. This reaction allows for the creation of new building blocks that can be further derivatized. Industrial production methods often involve the use of advanced synthetic routes and transformations, such as nucleophilic and radical chemistry involving benzyl selenides.
Chemical Reactions Analysis
1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include dichloromethane (DCM) at room temperature, molecular sieves for water removal, and secondary amines to increase reaction rates . Major products formed from these reactions include various substituted 3-azabicyclo[3.2.0]heptane derivatives .
Scientific Research Applications
1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate has numerous scientific research applications:
Asymmetric Synthesis and Catalysis:
Drug Discovery: This compound serves as an advanced building block for creating molecules with significant potential in pharmacological research.
Novel Synthesis Routes: Its chemical versatility allows for the development of new antibiotic structures and antimalarial activities.
Mechanism of Action
The mechanism of action of 1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure of the compound allows it to mimic the fragment of meta-substituted benzenes in biologically active compounds . This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate is unique due to its bicyclic structure and specific arrangement of atoms. Similar compounds include:
3-Azabicyclo[3.1.1]heptanes: These compounds are known for their use in constructing complex molecules with potential pharmacological activities.
8-Azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which display a wide array of interesting biological activities.
The uniqueness of 1,5-Diethyl 3-benzyl-3-azabicyclo[32
Properties
Molecular Formula |
C19H25NO4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate |
InChI |
InChI=1S/C19H25NO4/c1-3-23-16(21)18-10-11-19(18,17(22)24-4-2)14-20(13-18)12-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 |
InChI Key |
FFQLRRDZXOCKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC1(CN(C2)CC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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